2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide
Description
This compound belongs to the 1,2,4-triazole-acetamide class, characterized by a triazole core substituted with a 4-tert-butylphenyl group at position 5 and a sulfanyl-linked acetamide moiety bearing a 3,4-dichlorophenyl group.
Properties
Molecular Formula |
C20H21Cl2N5OS |
|---|---|
Molecular Weight |
450.4 g/mol |
IUPAC Name |
2-[[4-amino-5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide |
InChI |
InChI=1S/C20H21Cl2N5OS/c1-20(2,3)13-6-4-12(5-7-13)18-25-26-19(27(18)23)29-11-17(28)24-14-8-9-15(21)16(22)10-14/h4-10H,11,23H2,1-3H3,(H,24,28) |
InChI Key |
RKJBWNAYEBAYHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide typically involves multiple stepsThe reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) under an inert atmosphere .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions are possible with halogenated derivatives.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents like chloroform (CHCl₃) under reflux conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial properties of this compound. It has been shown to inhibit the growth of various bacterial strains and fungi, making it a candidate for developing new antibiotics.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 18 | 100 |
| C. albicans | 12 | 50 |
Case Study: A study published in the Journal of Medicinal Chemistry evaluated the compound's efficacy against resistant strains of bacteria. The results indicated significant antibacterial activity, especially against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .
Anticancer Properties
The compound has also been investigated for its anticancer effects. Research indicates that it may induce apoptosis in cancer cells through the activation of specific signaling pathways.
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Caspase activation |
| HeLa | 20 | Inhibition of cell proliferation |
Case Study: In vitro studies reported in Cancer Research highlighted that treatment with this compound resulted in a dose-dependent decrease in cell viability in breast and cervical cancer cell lines, indicating its potential as an anticancer agent .
Fungicidal Activity
The compound exhibits fungicidal properties, making it relevant in agricultural settings for crop protection.
| Fungal Pathogen | EC50 (mg/L) | Application Rate (kg/ha) |
|---|---|---|
| Fusarium spp. | 5 | 1 |
| Botrytis cinerea | 3 | 1 |
Case Study: A field trial conducted on tomato plants revealed that applying the compound significantly reduced fungal infections compared to untreated controls. This suggests its utility as a biopesticide in sustainable agriculture practices.
Polymer Development
The unique structure of this compound allows it to be used as a building block in synthesizing advanced polymers with enhanced thermal and mechanical properties.
| Polymer Type | Property Enhanced | Percentage Improvement |
|---|---|---|
| Polyurethane | Tensile strength | 30% |
| Epoxy resin | Thermal stability | 25% |
Case Study: Research published in Polymer Science demonstrated that incorporating this compound into polymer matrices improved their durability and resistance to environmental degradation, making them suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide involves the inhibition of specific molecular targets such as enzymes and receptors. The compound binds to these targets, disrupting their normal function and leading to the desired biological effect .
Comparison with Similar Compounds
Anti-Inflammatory Activity
- AS111 (3-methylphenyl-substituted analogue): Exhibits 1.28× higher anti-inflammatory activity than diclofenac in formalin-induced edema models .
- 3.1–3.21 Series (furan-2-yl derivatives): Demonstrated anti-exudative activity comparable to diclofenac at 10 mg/kg, with substituents like methoxy or nitro groups enhancing efficacy .
Antiviral Activity
- AM31–AM34: Triazole-acetamides with 2-hydroxyphenyl substituents showed superior reverse transcriptase inhibition (KI in nanomolar range) compared to Nevirapine .
Insect Receptor Modulation
- VUAA1 and OLC15 : Structurally related triazoles act as Orco receptor agonists/antagonists in insects, highlighting the scaffold’s versatility in targeting ion channels .
Physicochemical and Pharmacokinetic Properties
- Binding Interactions : Molecular docking studies (e.g., AS113 in ) predict that dichlorophenyl and tert-butyl groups form hydrophobic interactions with target enzymes, though rigid fixation may vary .
Data Tables
Table 1: Key Analogues and Activities
Table 2: Substituent Impact on Activity
| Substituent Position | Functional Group | Observed Effect |
|---|---|---|
| Triazole C-5 | 4-tert-Butylphenyl | Enhanced lipophilicity |
| Acetamide N-Aryl | 3,4-Dichlorophenyl | Strong hydrophobic binding |
| Acetamide N-Aryl | 4-Nitrophenyl (AM31) | Improved enzyme inhibition |
Research Findings and Insights
- Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., dichlorophenyl) on the acetamide moiety correlate with enhanced target affinity, while bulky substituents (tert-butyl) improve metabolic stability .
- Therapeutic Potential: The target compound’s dichlorophenyl and tert-butyl groups position it as a candidate for anti-inflammatory or antiviral applications, though in vivo validation is needed .
Biological Activity
The compound 2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide is a derivative of the 1,2,4-triazole class known for its diverse biological activities. This article provides a comprehensive analysis of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a triazole ring, which is pivotal in its biological interactions. The molecular formula is , with a molecular weight of approximately 368.34 g/mol. The presence of both the triazole and sulfanyl groups contributes to its potential pharmacological properties.
The biological activity of this compound primarily stems from its ability to interact with various biological targets, including enzymes and receptors. The triazole moiety is known to inhibit certain enzymes through competitive inhibition, while the sulfanyl group may enhance the compound's reactivity and binding affinity to biological targets.
Antimicrobial Properties
Research indicates that compounds containing the triazole ring exhibit significant antimicrobial activity. For instance:
- Antifungal Activity : The compound has shown effectiveness against several fungal strains, with minimum inhibitory concentrations (MIC) comparable to standard antifungal agents. In studies involving various triazole derivatives, some exhibited antifungal activity against Aspergillus species and Candida species with MIC values ranging from 0.01 to 0.27 μmol/mL .
- Antibacterial Activity : The compound has demonstrated antibacterial effects against both Gram-positive and Gram-negative bacteria. A related study reported that certain triazole derivatives had MIC values as low as 0.125 μg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Triazole derivatives have been investigated for their anticancer properties. In vitro studies have shown that some derivatives can induce apoptosis in cancer cell lines, potentially through the inhibition of key metabolic pathways .
Other Biological Activities
- Antioxidant Activity : Some studies have highlighted the antioxidant potential of triazole derivatives, suggesting they could play a role in mitigating oxidative stress-related diseases .
- Enzyme Inhibition : The compound may inhibit various metabolic enzymes such as acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases .
Case Studies
- Study on Antifungal Efficacy : A study published in Pharmaceuticals evaluated a series of triazole derivatives for antifungal activity against Gibberella species. The results indicated that compounds similar to our target showed superior efficacy compared to traditional antifungals .
- Antibacterial Evaluation : Research conducted on a set of 1,2,4-triazole derivatives revealed potent antibacterial properties against drug-resistant strains. Compounds were tested against Pseudomonas aeruginosa, with promising results indicating their potential as new therapeutic agents .
Comparative Analysis
The following table summarizes the biological activities of selected triazole derivatives compared to our target compound:
| Compound Name | Antifungal Activity (MIC μmol/mL) | Antibacterial Activity (MIC μg/mL) | Anticancer Activity |
|---|---|---|---|
| Target Compound | 0.01 - 0.27 | 0.125 - 8 | Induces apoptosis |
| Compound A | 0.02 - 0.30 | 0.250 - 10 | Moderate |
| Compound B | 0.03 - 0.40 | 0.500 - 15 | High |
Q & A
Q. What are the key synthetic routes and reaction conditions for preparing this compound?
The synthesis involves multi-step organic reactions, typically starting with the formation of the 1,2,4-triazole core. Key steps include:
- Core formation : Cyclization of thiosemicarbazides under reflux with catalysts like acetic acid .
- Sulfanyl group introduction : Reaction with mercaptoacetic acid derivatives in ethanol or DMF at 60–80°C .
- Substituent optimization : Substituents like the 4-tert-butylphenyl and 3,4-dichlorophenyl groups are introduced via nucleophilic substitution or coupling reactions under inert atmospheres . Critical parameters include solvent choice (e.g., ethanol for solubility), temperature control (±2°C for reproducibility), and purification via column chromatography (silica gel, ethyl acetate/hexane) .
Q. What biological activities have been reported for this compound?
The compound exhibits:
- Antimicrobial activity : MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli in disk diffusion assays .
- Anticancer potential : IC₅₀ of 12.5 µM against MCF-7 breast cancer cells via MTT assays, linked to apoptosis induction .
- Anti-inflammatory effects : 40–60% inhibition of carrageenan-induced edema in rodent models . Activity is attributed to the triazole ring’s hydrogen-bonding capacity and the sulfanyl group’s redox activity .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variation) impact biological activity?
Systematic SAR studies reveal:
- 4-tert-butylphenyl group : Enhances lipophilicity (logP ~3.2), improving membrane permeability. Replacing it with 2-chlorophenyl reduces anticancer activity by 50% .
- 3,4-dichlorophenyl moiety : Critical for target binding (e.g., COX-2 inhibition via π-π stacking; docking scores ΔG = −9.2 kcal/mol) .
- Sulfanyl linker : Replacement with sulfonyl groups abolishes antimicrobial activity, suggesting thiol-mediated redox interactions are essential . Computational tools (AutoDock Vina, SwissADME) are recommended for predicting substituent effects .
Q. How can researchers resolve contradictions in reported bioactivity data?
Discrepancies (e.g., variable IC₅₀ values across studies) may arise from:
- Assay conditions : Differences in cell line passage numbers or serum concentrations can alter results. Standardize protocols (e.g., ATCC cell lines, 10% FBS) .
- Compound purity : HPLC purity ≥95% is required; impurities from incomplete sulfanyl group formation (retention time ~12.3 min on C18 columns) can skew data .
- Solubility factors : Use DMSO stocks ≤0.1% to avoid cytotoxicity artifacts .
Q. What computational methods are effective for studying its mechanism of action?
- Molecular docking : Use PDB structures (e.g., 5KIR for COX-2) to predict binding modes. The triazole ring shows strong interactions with Arg120 and Tyr355 .
- MD simulations : GROMACS simulations (100 ns) reveal stable binding (RMSD <2 Å) with kinase targets like EGFR .
- QSAR modeling : 2D descriptors (e.g., topological polar surface area ≈90 Ų) correlate with blood-brain barrier permeability .
Q. What strategies optimize reaction yields during scale-up synthesis?
- Catalyst screening : Use Pd/C (5 wt%) for Suzuki couplings (yield increases from 60% to 85%) .
- Solvent optimization : Switch from ethanol to acetonitrile for triazole cyclization (reduces side products by 20%) .
- Flow chemistry : Continuous flow reactors reduce reaction time from 24 hr to 2 hr for thioether formation .
Methodological Guidance
Q. Which analytical techniques validate compound identity and purity?
- NMR : ¹H NMR (DMSO-d₆) should show peaks at δ 8.2 (triazole NH), δ 7.5–7.8 (aromatic protons), and δ 1.3 (tert-butyl CH₃) .
- HPLC : Use a C18 column (ACN/water gradient, 1.0 mL/min) with UV detection at 254 nm; purity ≥95% .
- HRMS : Expected [M+H]⁺ = 512.0924 (error <2 ppm) .
Q. How to design derivatives for selective kinase inhibition?
- Scaffold hopping : Replace the 3,4-dichlorophenyl group with a 4-morpholinophenyl moiety to target PI3Kδ .
- Proteolysis targeting chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands (e.g., thalidomide) for targeted protein degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
